

# 2-Methylnonane CAS number and IUPAC nomenclature

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## Compound of Interest

Compound Name: 2-Methylnonane

Cat. No.: B3428614

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## An In-depth Technical Guide to 2-Methylnonane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methylnonane**, a branched-chain alkane with significant applications in fuel production and organic chemistry. This document outlines its chemical identity, physicochemical properties, and relevant experimental data to support research and development activities.

## Chemical Identification and Nomenclature

**2-Methylnonane** is a structural isomer of decane, featuring a methyl group at the second position of a nonane backbone.<sup>[1][2]</sup> This branched structure influences its physical and chemical behavior compared to its straight-chain counterpart, n-decane.

- IUPAC Name: **2-methylnonane**<sup>[3]</sup>
- CAS Number: 871-83-0<sup>[3][4][5]</sup>
- Synonyms: Isodecane, Nonane, 2-methyl-<sup>[1][6][7]</sup>

## Physicochemical Properties

A summary of the key quantitative data for **2-Methylnonane** is presented in the table below. These properties are critical for understanding its behavior in various experimental and

industrial settings.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>22</sub>	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Molecular Weight	142.28 g/mol	<a href="#">[4]</a> <a href="#">[5]</a>
Density	0.726 g/mL at 20 °C	<a href="#">[5]</a>
Boiling Point	166-169 °C	<a href="#">[5]</a>
Melting Point	-74.6 °C	<a href="#">[1]</a>
Refractive Index	n <sub>20/D</sub> 1.410	<a href="#">[5]</a>

## Experimental Protocols

Due to its nature as a common organic compound, the experimental protocols involving **2-MethylNonane** are extensive. A representative analytical method for its identification and quantification is Gas Chromatography-Mass Spectrometry (GC-MS).

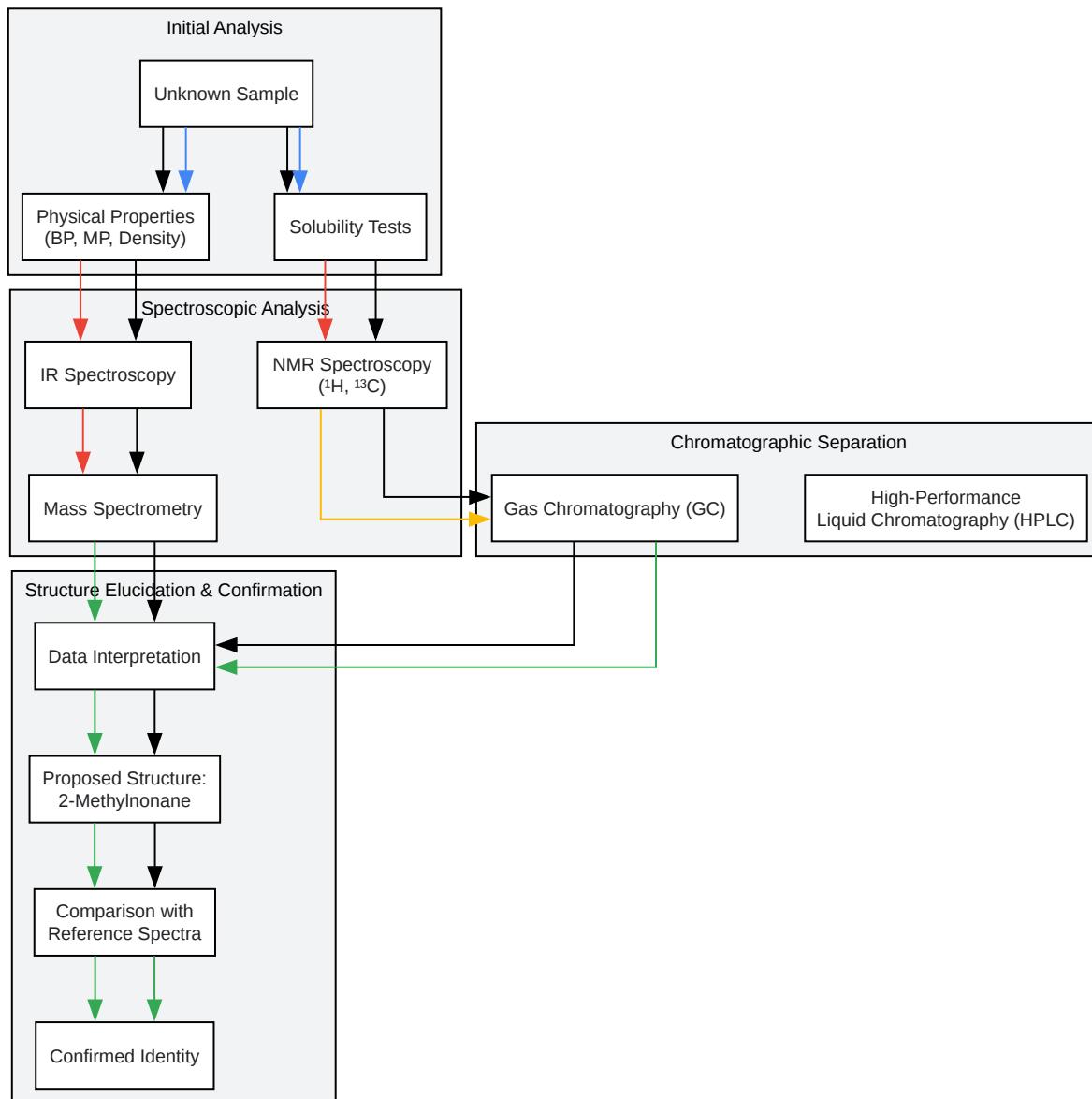
### Protocol: Analysis of **2-MethylNonane** by GC-MS

- Sample Preparation: Dissolve a known quantity of the sample containing **2-MethylNonane** in a suitable volatile solvent, such as hexane. Prepare a series of calibration standards of known concentrations.
- Instrumentation: Utilize a gas chromatograph coupled with a mass spectrometer.
  - GC Column: A non-polar capillary column, such as one coated with polydimethylsiloxane, is typically used for alkane separation.
  - Carrier Gas: Helium or hydrogen at a constant flow rate.
- GC Method:
  - Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

- Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate to separate compounds based on their boiling points.
- Injection Mode: Split or splitless injection depending on the sample concentration.
- MS Method:
  - Ionization Mode: Electron Ionization (EI) is standard for creating fragment ions.
  - Mass Analyzer: A quadrupole or time-of-flight analyzer.
  - Scan Range: Scan a mass-to-charge (m/z) ratio range appropriate for the expected fragments of **2-MethylNonane**.
- Data Analysis: Identify **2-MethylNonane** by its retention time and the characteristic fragmentation pattern in the mass spectrum. Quantify the amount by comparing the peak area to the calibration curve.

## Logical Workflow for Compound Identification

The following diagram illustrates the logical workflow for the identification and characterization of an organic compound like **2-MethylNonane**.



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Caption: Workflow for the identification of **2-Methylnonane**.

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- To cite this document: BenchChem. [2-Methylnonane CAS number and IUPAC nomenclature]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3428614#2-methylnonane-cas-number-and-iupac-nomenclature>

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